molecular formula C11H15N3 B13435311 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

Cat. No.: B13435311
M. Wt: 189.26 g/mol
InChI Key: PRIXAKXJTGETMT-UHFFFAOYSA-N
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Description

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile typically involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method includes the reaction of 4-oxocyclohexane-1,3-dicarboxamides with phenylhydrazine, leading to the formation of hydrazones instead of indazoles . These reactions are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is unique due to its specific substitution pattern and the presence of the isopropyl and carbonitrile groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carbonitrile

InChI

InChI=1S/C11H15N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-6H2,1-2H3

InChI Key

PRIXAKXJTGETMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)C#N

Origin of Product

United States

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